1,2-Dibutyryl-sn-glycero-3-phosphoinositol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dibutyryl-sn-glycero-3-phosphoinositol involves the esterification of phosphatidylinositol with butyric acid. The reaction typically requires a catalyst, such as dicyclohexylcarbodiimide, to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is purified using chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Di-C4-PI undergoes various chemical reactions, including:
Oxidation: Di-C4-PI can be oxidized to form phosphatidylinositol 4,5-bisphosphate diC4 oxide.
Reduction: Reduction of 1,2-Dibutyryl-sn-glycero-3-phosphoinositol can yield phosphatidylinositol 4,5-bisphosphate diC4 alcohol.
Substitution: Di-C4-PI can undergo substitution reactions where the butyric acid moieties are replaced with other fatty acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a strong acid or base to facilitate the exchange of fatty acids.
Major Products
The major products formed from these reactions include various derivatives of phosphatidylinositol 4,5-bisphosphate, each with different fatty acid chains .
Scientific Research Applications
Di-C4-PI has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of phosphoinositides in chemical reactions.
Mechanism of Action
Di-C4-PI exerts its effects by interacting with specific proteins and enzymes within the cell. It serves as a substrate for phospholipase C, which hydrolyzes 1,2-Dibutyryl-sn-glycero-3-phosphoinositol to produce inositol trisphosphate and diacylglycerol. These products then activate protein kinase C and release calcium from intracellular stores, respectively . Additionally, this compound is involved in the activation of phosphoinositide 3-kinase, leading to the production of phosphatidylinositol 3,4,5-trisphosphate, which further propagates intracellular signaling pathways .
Comparison with Similar Compounds
Di-C4-PI is unique compared to other phosphatidylinositol derivatives due to its specific fatty acid composition. Similar compounds include:
Phosphatidylinositol 4-phosphate: Lacks the additional phosphate group at the 5-position.
Phosphatidylinositol 3,4,5-trisphosphate: Contains an additional phosphate group at the 3-position.
Phosphatidylinositol 4,5-bisphosphate diC8: Contains octanoic acid instead of butyric acid.
Di-C4-PI’s unique structure allows it to interact differently with cellular proteins and enzymes, making it a valuable tool in research .
Properties
CAS No. |
148504-92-1 |
---|---|
Molecular Formula |
C20H19N3O4 |
Molecular Weight |
474.4 g/mol |
IUPAC Name |
[(2R)-2-butanoyloxy-3-[hydroxy-[(2S,3R,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] butanoate |
InChI |
InChI=1S/C17H31O13P/c1-3-5-10(18)27-7-9(29-11(19)6-4-2)8-28-31(25,26)30-17-15(23)13(21)12(20)14(22)16(17)24/h9,12-17,20-24H,3-8H2,1-2H3,(H,25,26)/t9-,12?,13-,14+,15+,16+,17?/m1/s1 |
InChI Key |
SFURGELIJOUFHC-NZDZZDABSA-N |
Isomeric SMILES |
CCCC(=O)OC[C@H](COP(=O)(O)OC1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O)OC(=O)CCC |
SMILES |
CCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCC |
Canonical SMILES |
CCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCC |
Synonyms |
1,2-dibutyryl-sn-glycero-3-phosphoinositol di-C4-PI |
Origin of Product |
United States |
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